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Compound of Interest

Compound Name: Ac-LEVD-CHO

Cat. No.: B3037022

Introduction: Ac-LEVD-CHO is a synthetic, cell-permeable tetrapeptide aldehyde that acts as a
potent and reversible inhibitor of caspase-4.[1][2] Comprising the amino acid sequence N-
acetyl-Leucine-Glutamic acid-Valine-Aspartic acid aldehyde, it was designed based on the
preferred substrate recognition motifs of inflammatory caspases. This inhibitor has become an
indispensable tool for researchers investigating the noncanonical inflammasome, pyroptosis,
and the innate immune response to intracellular pathogens. This guide provides a
comprehensive overview of its discovery, mechanism of action, and application in a research
setting.

Discovery and Development

The development of Ac-LEVD-CHO is rooted in seminal studies from the late 1990s that
systematically mapped the substrate specificities of the caspase family of proteases.[3] Using
combinatorial peptide libraries, researchers identified the optimal four-amino-acid (P4-P1)
sequences recognized by each caspase.[4][5] This work revealed that all caspases have a
stringent requirement for an Aspartic acid (D) residue at the P1 position, the site of cleavage.[6]

[7]

These studies broadly categorized caspases into three groups based on their P4-P2
preferences:[8]

e Group I (Inflammatory Caspases): Caspases-1, -4, and -5, which prefer bulky aromatic or
hydrophobic residues at P4 (e.g., Trp-Glu-His-Asp or WEHD).
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e Group Il (Effector Caspases): Caspases-3 and -7, which prefer an Asp residue at P4 (e.qg.,
Asp-Glu-Val-Asp or DEVD).

e Group Il (Initiator Caspases): Caspases-6, -8, and -9, which prefer a branched aliphatic
amino acid at P4 (e.g., Leu/Val-Glu-His-Asp or LEHD/VEHD).[4]

Ac-LEVD-CHO emerged from this research as a sequence recognized effectively by caspase-
4.[2] While the LEVD sequence shares characteristics with the Group Il consensus motif,
significant substrate overlap exists between caspase families.[7] The identification of LEVD as
a preferred caspase-4 substrate led directly to the development of key research tools:
fluorogenic and chromogenic substrates for activity assays (e.g., Ac-LEVD-AFC, Ac-LEVD-
pNA) and the corresponding aldehyde inhibitor, Ac-LEVD-CHO, for functional studies.[9][10]

Mechanism of Action

Ac-LEVD-CHO functions as a reversible, competitive inhibitor. The peptide sequence (LEVD)
directs the molecule to the active site of caspase-4. The C-terminal aldehyde group (CHO) then
acts as an electrophilic "warhead" that forms a reversible covalent bond (a thiohemiacetal) with
the catalytic cysteine residue in the enzyme's active site.[7] This interaction physically blocks
the substrate-binding pocket, preventing the enzyme from cleaving its natural substrates, most
notably Gasdermin D.

Quantitative Data: Selectivity of Peptide Aldehyde
Inhibitors

Comprehensive public data detailing the IC50 or Ki values of Ac-LEVD-CHO against a full
panel of caspases is limited. However, data from related and commonly used peptide aldehyde
inhibitors illustrate the general selectivity profiles achieved with this class of compounds. The
following table summarizes reported inhibition constants for inhibitors designed for other
caspase groups, providing context for the expected selectivity of tetrapeptide-based inhibitors.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/9218414/
https://www.benchchem.com/product/b3037022?utm_src=pdf-body
https://www.echelon-inc.com/product/ac-leu-glu-val-asp-cho-caspase-4-ich-2-inhibitor/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3721276/
https://www.benchchem.com/product/b3037022?utm_src=pdf-body
https://www.cephamls.com/caspase-4-assay-kit-fluorometric-with-ac-levd-afc-substrate/
https://tribioscience.com/product/life-sciences/protein-and-peptide/ac-levd-pna-caspase-4-tbp0141/
https://www.benchchem.com/product/b3037022?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3721276/
https://www.benchchem.com/product/b3037022?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3037022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Comp

ound Caspa Caspa Caspa Caspa Caspa Caspa Caspa Caspa
(Prima se-1 se-3 se-4 se-5 se-6 se-7 se-8 se-9
ry (nM) (nM) (nM) (nM) (nM) (nM) (nM) (nM)
Target)

Ac-

DEVD- )

CHO - = - - - Ki=16 K =6 Ki =13
Caspa 0.23

se-3)

Ac-

LEHD-

ICs0 = ICs0 = ICs0 = ICs0 = ICs0 =
CHO - - -

15.0 81.7 21.3 3.82 49.2
(Caspa

se-9)

VRT-

043198 ICso0 = ICs0 = ICs0 = ICs0 = ICso0 =
>10000 >10000 >10000

(Caspa 0.204 14.5 10.6 3.3 5.07

se-1)

Data sourced from multiple references.[11][12] Note: Ki (inhibition constant) and ICso (half-
maximal inhibitory concentration) are related but distinct measures of inhibitor potency.

Signaling Pathway Involvement: The Noncanonical
Inflammasome

Ac-LEVD-CHO is a critical tool for studying the noncanonical inflammasome pathway, an
innate immune mechanism for detecting and responding to intracellular Gram-negative
bacteria.

e Sensing: Cytosolic lipopolysaccharide (LPS), a component of the outer membrane of Gram-
negative bacteria, binds directly to the CARD domain of pro-caspase-4 (and its murine
ortholog, caspase-11).[13]
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 Activation: This binding event induces oligomerization and auto-activation of pro-caspase-4.
[14]

o Execution: Activated caspase-4 has one key substrate: Gasdermin D (GSDMD). It cleaves
GSDMD into two fragments: an N-terminal pore-forming domain (GSDMD-N) and a C-
terminal inhibitory domain.

o Pyroptosis: The GSDMD-N fragments translocate to the plasma membrane, where they
oligomerize to form large pores. This disrupts the cell's osmotic balance, leading to cell
swelling, lysis, and a highly inflammatory form of programmed cell death known as
pyroptosis.[15]

o Cytokine Release: The GSDMD pores also serve as a conduit for the release of mature
inflammatory cytokines, such as IL-13 and IL-18, from the cell.

Ac-LEVD-CHO specifically inhibits the enzymatic activity of activated caspase-4, preventing
the cleavage of GSDMD and thereby blocking all downstream events, including pyroptosis and
cytokine release.
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Caption: The Noncanonical Inflammasome Pathway and the inhibitory action of Ac-LEVD-
CHO.

Experimental Protocols

Below are representative protocols for using Ac-LEVD-CHO in both in vitro and in cellulo
experimental settings.

In Vitro Caspase-4 Inhibition Assay

This protocol describes how to measure the inhibitory effect of Ac-LEVD-CHO on recombinant
caspase-4 activity using a fluorogenic substrate.

Materials:
¢ Recombinant active human caspase-4

o Caspase Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH
7.2)

e Ac-LEVD-AFC fluorogenic substrate (10 mM stock in DMSO)[9]

e Ac-LEVD-CHO inhibitor (10 mM stock in DMSO)

e 96-well black microplate

e Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:

o Prepare Inhibitor Dilutions: Perform serial dilutions of Ac-LEVD-CHO in Caspase Assay
Buffer to create a range of concentrations for IC50 determination (e.g., 1 nM to 100 uM).
Include a "no inhibitor" control.

o Enzyme Preparation: Dilute the recombinant caspase-4 to its working concentration in ice-
cold Caspase Assay Buffer.

e Inhibitor Incubation: Add 40 pL of Caspase Assay Buffer and 10 pL of each inhibitor dilution
to the wells of the 96-well plate.
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Reaction Initiation (Enzyme): Add 40 pL of the diluted caspase-4 enzyme to each well. Mix
gently and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

Reaction Initiation (Substrate): Prepare the substrate solution by diluting the Ac-LEVD-AFC
stock to a final working concentration of 50 uM in Caspase Assay Buffer. Add 10 pL of this
solution to each well to start the cleavage reaction.

Data Acquisition: Immediately begin reading the fluorescence intensity (Relative
Fluorescence Units, RFU) every 1-2 minutes for 30-60 minutes at 37°C using the plate
reader.

Analysis: Calculate the reaction rate (V) for each inhibitor concentration from the linear
portion of the RFU vs. time plot. Plot the percentage of inhibition against the inhibitor
concentration and fit the data to a dose-response curve to determine the IC50 value.

In Cellulo Inhibition of LPS-Induced Pyroptosis

This protocol details how to use Ac-LEVD-CHO to determine if a cellular response to LPS is

dependent on caspase-4.

Materials:

Human monocytic cells (e.g., THP-1) or other relevant cell type
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
Ac-LEVD-CHO (10 mM stock in DMSO)

LPS from a Gram-negative bacterium (e.g., E. coli O111:B4)
Transfection reagent for intracellular LPS delivery (e.g., FUGENE HD)

Reagents for downstream analysis (e.g., LDH assay kit for pyroptosis, ELISA kit for IL-1[3)

Procedure:

Cell Seeding: Seed cells in a 24-well plate at a density that will result in ~80-90% confluency
at the time of the experiment. For THP-1 cells, differentiate them into macrophage-like cells
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with PMA (phorbol 12-myristate 13-acetate) for 48-72 hours, followed by a rest period in
fresh media.

Inhibitor Pre-treatment: Dilute Ac-LEVD-CHO in complete medium to the desired final
concentration (e.g., 10-50 uM). Remove the old medium from the cells and add the medium
containing the inhibitor. Also include a vehicle control (DMSO only). Incubate for 1-2 hours at
37°C.

LPS Stimulation: Prepare the LPS/transfection reagent complex according to the
manufacturer's instructions to facilitate intracellular delivery. Add the complex to the wells
already containing the inhibitor or vehicle.

Incubation: Incubate the cells for the desired time period (e.g., 4-18 hours) at 37°C.

Sample Collection: Carefully collect the cell culture supernatants and store them at -80°C for
later analysis. Lyse the remaining cells to measure intracellular protein or gene expression.

Downstream Analysis:

o Pyroptosis: Measure the release of lactate dehydrogenase (LDH) into the supernatant
using a commercial LDH cytotoxicity assay kit. An increase in LDH indicates loss of
membrane integrity.

o Cytokine Release: Quantify the concentration of mature IL-1f3 in the supernatant using an
ELISA kit.

o Western Blot: Analyze cell lysates for the cleavage of Gasdermin D. The appearance of
the GSDMD-N fragment is a direct marker of caspase-4 activity.
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Caption: A typical experimental workflow for studying caspase-4 function using Ac-LEVD-
CHO.
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Logical Framework for Inhibitor Use

The use of Ac-LEVD-CHO in research follows a clear deductive logic to probe the function of
caspase-4 in a biological process.

Biological Question:
Is Caspase-4 involved in
LPS-induced cell death?

l

Hypothesis:
Caspase-4 activity is necessary
for the observed phenotype.

Experimental Design:

Treat cells with Ac-LEVD-CHO
prior to LPS stimulation.

ypothesis is true

Predicted Outcome

If hypothesis is false

Phenotype Blocked
(e.g., No cell death,
no IL-1p release)

Phenotype Unchanged
(e.g., Cell death still occurs)

Conclusion: Conclusion:
Hypothesis supported. Hypothesis rejected.
The process is Caspase-4 dependent. The process is Caspase-4 independent.

Click to download full resolution via product page
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Caption: Logical framework for using Ac-LEVD-CHO to test a biological hypothesis.

Conclusion

Ac-LEVD-CHO is a cornerstone research tool for dissecting the role of caspase-4 in cellular
processes. Its development, based on foundational studies of caspase specificity, provides a
potent and selective means to inhibit the noncanonical inflammasome pathway. By blocking the
cleavage of Gasdermin D, it enables researchers to confirm the involvement of caspase-4 in
pyroptosis, cytokine processing, and the host response to bacterial infection. When used with
appropriate controls and in conjunction with robust downstream assays, Ac-LEVD-CHO offers
clear insights into the complex signaling cascades of the innate immune system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Caspase-4 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
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cho-as-a-research-tool]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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